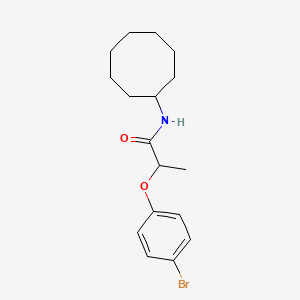![molecular formula C19H20BrNO4 B4111820 ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate](/img/structure/B4111820.png)
ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate
Vue d'ensemble
Description
Ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate, also known as BOC-DMAEB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is a derivative of benzoic acid and is commonly used as a building block in the synthesis of various pharmaceuticals.
Mécanisme D'action
Ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate works by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. It also has the ability to cross the blood-brain barrier, allowing it to exert its neuroprotective effects in the central nervous system.
Biochemical and Physiological Effects:
ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate has been shown to have minimal toxicity and is well-tolerated in animal studies. In vitro studies have demonstrated that ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate has a low binding affinity for human plasma proteins, which could potentially reduce its side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate in lab experiments is its versatility as a building block in the synthesis of various pharmaceuticals. Additionally, ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate has shown promising results in the treatment of cancer and neurodegenerative diseases. However, one limitation of using ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate in lab experiments is its relatively high cost, which could limit its accessibility to researchers.
Orientations Futures
There are several future directions for research on ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate. One potential area of study is its use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanisms of action of ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate and its potential applications in the treatment of other diseases. Finally, studies on the pharmacokinetics and pharmacodynamics of ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate could provide valuable insight into its safety and efficacy in humans.
Applications De Recherche Scientifique
Ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate has been extensively studied for its potential use in drug development. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
ethyl 3-bromo-4-[[4-(dimethylamino)benzoyl]oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO4/c1-4-24-19(23)14-5-6-15(17(20)11-14)12-25-18(22)13-7-9-16(10-8-13)21(2)3/h5-11H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHXZDRLDZFFRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)COC(=O)C2=CC=C(C=C2)N(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[6-(acetylamino)-1,3-benzoxazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4111751.png)
![6-amino-3-methyl-1-(2-naphthyl)-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4111755.png)

![N-[2-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4111769.png)
![5-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-hydroxybenzamide](/img/structure/B4111776.png)

![N-[2-(4-methyl-1-piperidinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4111782.png)
![ethyl 3-bromo-4-({[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}methyl)benzoate](/img/structure/B4111790.png)


![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-3-methylbenzamide](/img/structure/B4111823.png)
![2-{4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4111835.png)
